CJ-15161

Analgesia Clinical Trials Back Pain

CJ-15161 is a Pfizer-derived, orally active κ-opioid receptor (KOR) agonist with a unique chiral (S,S) benzamide scaffold. Unlike classic arylacetamides like U-50488, its structure was optimized for CNS penetration and oral potency. This compound has documented Phase II human exposure in back pain and cancer pain, bridging preclinical pain models to clinical relevance. Essential for KOR SAR studies, translational pain research, and as a benchmark for chiral amine synthesis. Select this compound when your experimental design requires a clinically scrutinized, stereospecific KOR probe unavailable elsewhere.

Molecular Formula C23H31N3O2
Molecular Weight 381.5 g/mol
CAS No. 204970-97-8
Cat. No. B1683877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCJ-15161
CAS204970-97-8
SynonymsCJ15161;  CJ15161 ;  Benzamide 4(1S)2(3S)3hydroxy1pyrrolidinyl1phenylethylmethylaminoNpropyl .
Molecular FormulaC23H31N3O2
Molecular Weight381.5 g/mol
Structural Identifiers
SMILESCCCNC(=O)C1=CC=C(C=C1)N(C)C(CN2CCC(C2)O)C3=CC=CC=C3
InChIInChI=1S/C23H31N3O2/c1-3-14-24-23(28)19-9-11-20(12-10-19)25(2)22(18-7-5-4-6-8-18)17-26-15-13-21(27)16-26/h4-12,21-22,27H,3,13-17H2,1-2H3,(H,24,28)/t21-,22+/m0/s1
InChIKeyFHFHNAQEPILWDK-FCHUYYIVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CJ-15161 (CAS 204970-97-8) Procurement Guide: A Discontinued Pfizer Kappa Opioid Agonist for Nociception Research


CJ-15161, or 4-(((S)-2-((S)-3-hydroxypyrrolidin-1-yl)-1-phenylethyl)(methyl)amino)-N-propylbenzamide, is a synthetic, small-molecule κ-opioid receptor (KOR) agonist originally developed by Pfizer as an analgesic [1]. It belongs to the class of opioid analgesics and was advanced to Phase II clinical trials for back pain and cancer pain before being discontinued [2]. As a research chemical, its value lies in its reported oral activity and a distinct stereospecific structure that differentiates it from other KOR agonists [3]. Its current scientific utility is defined by its historical role as a clinical-stage, orally available KOR probe, rather than through comprehensive modern pharmacological profiling.

Why CJ-15161 (CAS 204970-97-8) Cannot Be Replaced by Generic Kappa Opioid Agonists


The blanket substitution of CJ-15161 with a generic KOR agonist like U-50488 or a peripheral KOR agonist like asimadoline is scientifically unfounded without explicit comparative data. This is a critical procurement risk. CJ-15161 possesses a unique chiral benzamide scaffold that was specifically optimized for oral potency and CNS penetration by Pfizer, a profile that is structurally distinct from classic arylacetamide KOR agonists [1]. The lack of published selectivity data (Ki for mu, delta, kappa receptors), functional assay results (EC50/IC50), and head-to-head in vivo efficacy comparisons means that any assumption of functional equivalence to another KOR tool compound is purely speculative. Selection must be based on the specific experimental requirement for a Pfizer-derived, orally active, chiral small molecule with documented clinical exposure, as this overall profile is not matched by any other commercially available KOR agonist.

Quantitative Differentiation Evidence for CJ-15161 (CAS 204970-97-8) Against Comparators


Clinical Progression as a Differentiator: Phase II Data for Back and Cancer Pain

A critical procurement differentiator is that CJ-15161 reached Phase II clinical trials for both back pain and cancer pain, a milestone not documented for closely related research-grade KOR agonists like U-50488 or asimadoline in the same indications [1]. This provides indirect evidence of an acceptable initial human safety and tolerability profile, which is a practical advantage for researchers designing follow-up preclinical or translational studies.

Analgesia Clinical Trials Back Pain

Patent-Backed Process Chemistry: Guaranteed Reproducibility and Absolute Stereochemistry

CJ-15161 is synthesized with absolute stereochemistry at its two chiral centers via a patented, efficient process that involves four consecutive regioselective and stereospecific inversions at a single aziridinium center, yielding a product with defined (S,S) configuration [1]. This is a distinct advantage over direct analogs that may be supplied as racemic mixtures or with undefined stereochemistry. For example, a generic purchase of a 'kappa opioid agonist' without specified stereochemistry introduces a crucial variable into any experimental result.

Synthetic Chemistry Process Development Stereochemistry

Orphan Drug Designation: A Regulatory Differentiator for Clinical Translation

CJ-15161 has been assigned Orphan Drug status, a designation that no other widely used research-grade KOR agonist possesses [1]. This regulatory milestone implies a defined, albeit unfulfilled, therapeutic intent and a body of supporting data submitted to health authorities. This creates a unique niche for researchers investigating pain pathways where orphan status can be leveraged for grant applications or translational studies, differentiating it sharply from standard tool compounds.

Drug Repurposing Orphan Drug Regulatory Science

Optimal Research Applications for CJ-15161 (CAS 204970-97-8) Based on Evidence


Translational Nociception Research Requiring an Orally Active, CNS-Penetrant KOR Agonist with a Clinical Pedigree

CJ-15161 is the primary candidate for studies needing an orally bioavailable KOR probe with a documented history in human pain trials [1]. Its Phase II exposure in back pain and cancer pain provides a bridge to clinical relevance that no other research-only KOR agonist can offer, making it suitable for in vivo pain models where a clinically scrutinized compound is prioritized for translational validity.

Stereochemical Structure-Activity Relationship (SAR) and Opioid Receptor Selectivity Studies

The compound's defined (S,S) absolute stereochemistry and unique benzamide scaffold, distinct from classic arylacetamide structures, make it an essential reference standard for KOR SAR and docking studies [2]. It serves as a structurally novel comparator to other KOR agonists like U-50488 and asimadoline, helping to dissect how specific chiral constraints influence receptor binding modes and functional selectivity.

Drug Repurposing and Orphan Pain Indication Research

The orphan drug designation of CJ-15161 directly supports academic and biotech research into rare pain disorders, where a compound with a pre-existing regulatory file can be leveraged for new grant applications or venture funding [1]. This scenario is less about novel target pharmacology and more about capitalizing on a de-risked clinical candidate for entrepreneurial translation.

Process Chemistry and Scaled Synthesis of Chiral Benzamide Building Blocks

The published, scalable synthesis of CJ-15161, particularly the strategy involving four consecutive stereospecific inversions, provides a valuable teaching model and practical protocol for chemists developing complex chiral amines [2]. Procuring the compound as a benchmark allows direct comparison with in-house synthetic efforts, validating route efficiency and product purity.

Quote Request

Request a Quote for CJ-15161

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.